4,5-Dichloro-6-pyridazone-15N2
Overview
Description
4,5-Dichloro-6-pyridazone-15N2 is a chemical compound with the molecular formula C4H2Cl2(15N)2O and a molecular weight of 166.96 g/mol . It is a substituted pyridazinone, characterized by the presence of two chlorine atoms at positions 4 and 5, and a nitrogen isotope (15N) at positions 2 and 3 of the pyridazine ring . This compound is often used in biochemical and proteomics research .
Preparation Methods
The synthesis of 4,5-Dichloro-6-pyridazone-15N2 typically involves chemical reactions that introduce the chlorine atoms and the nitrogen isotopes into the pyridazine ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4,5-Dichloro-6-pyridazone-15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazinone derivatives.
Substitution: The chlorine atoms at positions 4 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-6-pyridazone-15N2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-pyridazone-15N2 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in proteomics research, this compound may be used to inhibit or modify the activity of certain proteins, allowing researchers to study their functions and interactions .
Comparison with Similar Compounds
4,5-Dichloro-6-pyridazone-15N2 can be compared with other similar compounds, such as:
4,5-Dichloro-3-hydroxypyridazine-15N2: This compound has a hydroxyl group at position 3 instead of a keto group, leading to different chemical properties and reactivity.
4,5-Dichloro-2H-pyridazin-3-one-15N2: This is another isomer with a different arrangement of atoms, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and isotopic labeling, which make it particularly useful for certain types of biochemical and proteomics research .
Properties
IUPAC Name |
4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675830 | |
Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-89-7 | |
Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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